Cas no 111058-32-3 (methyl (2R)-oxirane-2-carboxylate)

Methyl (2R)-oxirane-2-carboxylate is a chiral epoxide ester widely used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its strained oxirane ring and ester functionality make it a valuable building block for stereoselective reactions, including nucleophilic ring-opening and cross-coupling processes. The (2R)-configuration ensures high enantioselectivity in asymmetric synthesis, particularly for producing bioactive compounds. This compound exhibits excellent reactivity while maintaining stability under controlled conditions, facilitating its use in fine chemical manufacturing. Its compatibility with a range of reagents and solvents further enhances its utility in multi-step synthetic routes. Proper handling under inert atmospheres is recommended due to its sensitivity to moisture and strong acids/bases.
methyl (2R)-oxirane-2-carboxylate structure
111058-32-3 structure
Product Name:methyl (2R)-oxirane-2-carboxylate
CAS No:111058-32-3
MF:C4H6O3
MW:102.088641643524
MDL:MFCD00274191
CID:62854
PubChem ID:24870598
Update Time:2025-06-08

methyl (2R)-oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyglycidate
    • (2r)-oxirane-2-carboxylic acid methyl ester
    • methyl (2r)-oxirane-2-carboxylate
    • methyl (r)-oxiranecarboxylate
    • R-METHYL OXIRANECARBOXYLATE
    • (R)-Glycidic Acid Methyl Ester
    • Methyl (2R)-glycidate
    • EOS-60688
    • (R)-Methyclycidate
    • (R)-Methyl glycidate
    • Methyl (R)-Glycidate
    • methyl(R)-oxirane-2-carboxylate
    • (R)-Methyl oxirane-2-carboxylate
    • BCP16542
    • J-002513
    • AS-15863
    • MFCD00274191
    • SCHEMBL840388
    • 111058-32-3
    • methyl (R)-oxirane-2-carboxylate
    • DTXSID60432146
    • Methyl (2R)-glycidate, optical purity ee: 94% (GLC), 97%
    • methyl-(R)-glycidate
    • methyl (2R)-2,3-epoxypropanoate
    • CS-B1238
    • YKNYRRVISWJDSR-GSVOUGTGSA-N
    • methyl(R)-glycidate
    • Methyl(2R)-glycidate; Methyl(2R)-oxirane-2-carboxylate
    • methyl (2R)-oxiran-2-carboxylate
    • AKOS015899909
    • AMY31968
    • (R)-methylglycidate
    • H11420
    • Oxiranecarboxylic acid, methyl ester, (2R)-
    • methyl (2R)-2-oxiranecarboxylate
    • methyl(2R)-oxiran-2-carboxylate
    • (2R)-Oxirane-2-carboxylic Acid Methyl Ester; (R)-Glycidic Acid Methyl Ester; (R)-Methyl Glycidate; Methyl (2R)-Glycidate; Methyl (2R)-oxirane-2-carboxylate
    • methyl (2R)-oxirane-2-carboxylate
    • MDL: MFCD00274191
    • Inchi: 1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m1/s1
    • InChI Key: YKNYRRVISWJDSR-GSVOUGTGSA-N
    • SMILES: O1C[C@@H]1C(=O)OC

Computed Properties

  • Exact Mass: 102.03200
  • Monoisotopic Mass: 102.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 88.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 38.8A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.166 g/mL at 25 °C(lit.)
  • Boiling Point: 97.45°C at 760 mmHg
  • Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
  • Refractive Index: n20/D 1.42(lit.)
  • PSA: 38.83000
  • LogP: -0.44180
  • Specific Rotation: 32 º (c=1, chloroform)
  • Optical Activity: [α]20/D +32°, c = 1 in chloroform
  • Solubility: Not determined

methyl (2R)-oxirane-2-carboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

methyl (2R)-oxirane-2-carboxylate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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methyl (2R)-oxirane-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:111058-32-3)methyl (2R)-oxirane-2-carboxylate
Order Number:A856310
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):150.0/323.0
Email:sales@amadischem.com

methyl (2R)-oxirane-2-carboxylate Related Literature

Additional information on methyl (2R)-oxirane-2-carboxylate

Methyl (2R)-Oxirane-2-Carboxylate: A Versatile Compound in Chemical and Pharmaceutical Research

Methyl (2R)-oxirane-2-carboxylate (CAS No. 111058-32-3) is a chiral epoxide that has garnered significant attention in the fields of organic synthesis, chemical biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a chiral center and an epoxide functional group, making it a valuable building block for the synthesis of complex molecules with diverse biological activities.

The chiral center in methyl (2R)-oxirane-2-carboxylate imparts enantiomeric purity, which is crucial for the development of chiral drugs and other bioactive compounds. The ability to control the stereochemistry of molecules is essential in pharmaceutical research, as the biological activity of many drugs can be highly dependent on their three-dimensional structure. Recent studies have highlighted the importance of chiral compounds in drug discovery, particularly in the development of more selective and potent therapeutic agents.

The epoxide functional group in methyl (2R)-oxirane-2-carboxylate is highly reactive and can undergo a variety of chemical transformations. One of the most common reactions involving epoxides is ring-opening, which can be achieved through nucleophilic attack. This reaction is widely used in the synthesis of alcohols, ethers, and other functional groups. The reactivity of the epoxide group makes methyl (2R)-oxirane-2-carboxylate a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

In addition to its synthetic utility, methyl (2R)-oxirane-2-carboxylate has been explored for its potential biological applications. Recent research has shown that this compound can serve as a prodrug or a precursor for the synthesis of bioactive molecules. For example, studies have demonstrated that derivatives of methyl (2R)-oxirane-2-carboxylate can be used to develop novel antiviral agents and anticancer drugs. The ability to fine-tune the properties of these derivatives through chemical modifications opens up new avenues for drug design and development.

The synthetic accessibility of methyl (2R)-oxirane-2-carboxylate has also made it an attractive target for process chemistry in the pharmaceutical industry. Efficient and scalable synthetic routes have been developed to produce this compound on a large scale, ensuring its availability for both academic research and industrial applications. These synthetic methods often involve asymmetric catalysis, which allows for the selective formation of the desired enantiomer with high yield and purity.

In the context of chemical biology, methyl (2R)-oxirane-2-carboxylate has been utilized as a tool compound to probe biological systems. Its reactivity and chirality make it suitable for labeling and tracking specific biomolecules within cells. For instance, researchers have used derivatives of this compound to study protein-protein interactions and enzyme mechanisms. The ability to incorporate methyl (2R)-oxirane-2-carboxylate into biomolecules provides valuable insights into cellular processes and can aid in the identification of new therapeutic targets.

The environmental impact of chemical compounds is an important consideration in modern research and development. Studies have shown that methyl (2R)-oxirane-2-carboxylate can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. Sustainable synthetic methods not only align with regulatory requirements but also contribute to the overall sustainability of chemical processes.

In conclusion, methyl (2R)-oxirane-2-carboxylate (CAS No. 111058-32-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features, synthetic versatility, and biological applications make it an important molecule for both academic exploration and industrial innovation. As research continues to advance, it is likely that new uses and applications for this compound will be discovered, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:111058-32-3)methyl (2R)-oxirane-2-carboxylate
A856310
Purity:99%/99%
Quantity:10g/25g
Price ($):150.0/323.0
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